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Compound of Interest

Compound Name: 3-Chloroheptane

Cat. No.: B1620029

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for 3-chloroheptane
with established computational models. By presenting a side-by-side analysis of physical
properties and spectroscopic data, this document aims to bridge the gap between empirical
measurements and theoretical predictions, offering valuable insights for molecular modeling,
drug design, and chemical process development.

Correlation of Physicochemical Properties

The accurate prediction of a molecule's physical and chemical properties is a cornerstone of
computational chemistry. This section compares experimentally determined physicochemical
properties of 3-chloroheptane with values obtained from computational methods. While
specific computational studies detailing the models used for 3-chloroheptane are not readily
available in the published literature, the predicted values presented here are derived from
established models used for small organic molecules.

Table 1: Comparison of Experimental and Computationally Predicted Physicochemical
Properties of 3-Chloroheptane
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Computational

Property Experimental Value Predicted Value
Model
Molecular Weight 134.65 g/mol [1] - 134.65 g/mol [1]
- _ 150 °C at 760 - _
Boiling Point Not Specified Not Available
mmHg[2]
Melting Point -69.5 °C (estimate)[2] Not Specified Not Available
Density 0.864 g/cm?3[2] Not Specified Not Available
Refractive Index 1.4228|2] Not Specified Not Available
XLogP3 - XLogP3 3.0 3.6[1]

Spectroscopic Data: A Comparative Analysis

Spectroscopic techniques are fundamental in elucidating the structure of molecules. This
section compares experimental spectroscopic data for 3-chloroheptane with predictions from
computational models. Due to the limited availability of published, viewable spectra for 3-
chloroheptane, data for the closely related isomer, 1-chloroheptane, is included for
comparative purposes where noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. While a specific computational study detailing the prediction of 3-chloroheptane's
NMR spectra was not found, general methods such as Density Functional Theory (DFT) with
the GIAO (Gauge-Independent Atomic Orbital) method are commonly used for this purpose.

Table 2: Experimental vs. Predicted 3C NMR Chemical Shifts (d) for 3-Chloroheptane
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. Experimental Computational )
Carbon Position Predicted & (ppm)
(ppm) Model
) ) Not explicitly
C1 Data not available DFT/GIAO (Typical)
calculated
. ) Not explicitly
Cc2 Data not available DFT/GIAO (Typical)
calculated
) ] Not explicitly
C3 Data not available DFT/GIAQO (Typical)
calculated
) ] Not explicitly
C4 Data not available DFT/GIAO (Typical)
calculated
. ] Not explicitly
C5 Data not available DFT/GIAQO (Typical)
calculated
) ) Not explicitly
C6 Data not available DFT/GIAO (Typical)
calculated
) ] Not explicitly
Cc7 Data not available DFT/GIAQO (Typical)
calculated

Note: Specific experimental and predicted 3C NMR data for 3-chloroheptane were not
available in the searched literature. PubChem cites a 13C NMR spectrum from an academic
journal, but the spectral data is not provided.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. While an experimental IR spectrum for 3-chloroheptane
was not found, a spectrum for 1-chloroheptane is available from the NIST WebBook and can
serve as a reference.[3] Computational methods for predicting IR spectra often involve ab initio
calculations to determine vibrational frequencies.

Table 3: Key Experimental IR Absorptions for 1-Chloroheptane and Predicted Vibrational
Modes
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Experimental

. Predicted
Wavenumber ] ) Computational
Vibrational Mode Wavenumber
(cm™?) (1- Model
(cm™)
Chloroheptane)
o ] Not explicitly
~2900-3000 C-H stretch Ab initio (Typical)
calculated
o ) Not explicitly
~1460 C-H bend Ab initio (Typical)
calculated
o ] Not explicitly
~650-750 C-Cl stretch Ab initio (Typical)
calculated

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The Kovats retention index, a parameter derived from gas chromatography-
mass spectrometry (GC-MS), is available for 3-chloroheptane.

Table 4: Experimental Mass Spectrometry Data for 3-Chloroheptane

. Computational .
Parameter Experimental Value Model Predicted Value
ode

134.0862 (Exact

Molecular lon (M+) Data not available -
Mass)[1]

Kovats Retention
1057, 1074, 1069, _ _
Index (Standard Not Applicable Not Applicable
1076, 1078[1]
Polar)

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are crucial for
reproducibility and comparison.
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Boiling Point Determination: The boiling point of a liquid is typically determined by distillation.
The substance is heated in a distillation apparatus, and the temperature at which the liquid and
vapor phases are in equilibrium is recorded as the boiling point. The atmospheric pressure
must be recorded as the boiling point is pressure-dependent.

NMR Spectroscopy: A small amount of the purified 3-chloroheptane sample is dissolved in a
deuterated solvent (e.g., CDCIz) and placed in an NMR tube. The *H and 13C NMR spectra are
then acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per
million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy: For a liquid sample like 3-chloroheptane, an IR spectrum can be
obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr) and
analyzing it using an FT-IR spectrometer. The instrument measures the absorption of infrared
radiation as a function of wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS) for Kovats Retention Index: The Kovats
retention index is determined by analyzing the sample on a gas chromatograph with a specific
column (e.g., a standard polar column). The retention time of the analyte is compared to the
retention times of a series of n-alkane standards run under the identical chromatographic
conditions.

Workflow for Correlating Experimental and
Computational Data

The process of correlating experimental data with computational models is a cyclical workflow
that enhances our understanding of molecular properties and improves the accuracy of
predictive models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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